rac-(1R,2R,4S)-2-(aminomethyl)-4-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]cyclopentan-1-ol
Description
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Properties
IUPAC Name |
(1R,2R,4S)-2-(aminomethyl)-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)cyclopentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c1-6(2)10-13-11(15-14-10)7-3-8(5-12)9(16)4-7/h6-9,16H,3-5,12H2,1-2H3,(H,13,14,15)/t7-,8+,9+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXPFCBHIPLTHT-DJLDLDEBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=N1)C2CC(C(C2)O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NNC(=N1)[C@H]2C[C@@H]([C@@H](C2)O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2307740-21-0 | |
| Record name | rac-(1R,2R,4S)-2-(aminomethyl)-4-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]cyclopentan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound rac-(1R,2R,4S)-2-(aminomethyl)-4-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]cyclopentan-1-ol (CAS No. 2307740-21-0) is a triazole derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is CHNO with a molecular weight of 224.30 g/mol. The structure features a cyclopentanol ring substituted with an aminomethyl group and a triazole moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 224.30 g/mol |
| CAS Number | 2307740-21-0 |
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains and fungi. In particular, studies have demonstrated that triazole compounds can inhibit the growth of pathogens by disrupting their cellular processes .
Inhibition of Carbonic Anhydrase
One notable biological activity of this compound is its potential as an inhibitor of carbonic anhydrase-II (CA-II), an enzyme involved in regulating pH and fluid balance in tissues. A study evaluating triazole analogs found that certain derivatives exhibited moderate inhibition of CA-II with IC values ranging from 13.8 to 35.7 µM . This suggests that this compound may also possess similar inhibitory properties.
Anticancer Potential
Triazole derivatives have been investigated for their anticancer activities. For example, certain compounds have demonstrated cytotoxic effects against various cancer cell lines including colon carcinoma (HCT-116) and breast cancer (MCF-7). Specific derivatives showed IC values as low as 6.2 µM against HCT-116 cells . Given its structural features, this compound may exhibit similar anticancer effects.
The mechanism by which this compound exerts its biological effects primarily involves its interaction with specific enzymes and cellular targets:
- Enzyme Inhibition : The triazole ring system is known to coordinate with metal ions in the active sites of enzymes like carbonic anhydrase.
- Cellular Interaction : The aminomethyl group may facilitate interactions with cellular receptors or transporters that are vital for cellular uptake and activity.
Study on Triazole Derivatives
A study published in Frontiers in Chemistry synthesized various triazole analogs and assessed their inhibitory activity against CA-II. The findings indicated a structure–activity relationship where specific functional groups significantly influenced the inhibition potency . This research underscores the potential application of this compound as a lead compound for developing new therapeutics targeting carbonic anhydrase.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
